molecular formula C12H15NO2 B259307 N-cinnamylalanine

N-cinnamylalanine

Cat. No. B259307
M. Wt: 205.25 g/mol
InChI Key: UGDJYVPCNYFVAO-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cinnamylalanine is a non-proteinogenic amino acid that has gained attention in the scientific community due to its potential applications in the field of medicine. It is a derivative of phenylalanine, an essential amino acid that is important for protein synthesis in the body. N-cinnamylalanine is synthesized through a chemical reaction between cinnamic acid and L-alanine.

Mechanism of Action

The mechanism of action of N-cinnamylalanine is not fully understood. However, it is believed that it exerts its effects through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators in the body. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
N-cinnamylalanine has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier. N-cinnamylalanine has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-cinnamylalanine in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system for the treatment of neurological disorders. However, one limitation is that the mechanism of action of N-cinnamylalanine is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for the study of N-cinnamylalanine. One direction is to further investigate its potential as a drug delivery system for the treatment of neurological disorders. Another direction is to study its effects on other signaling pathways in the body, such as the Wnt signaling pathway, which is involved in cell proliferation and differentiation. Additionally, further studies could be done to investigate the potential use of N-cinnamylalanine in the treatment of other diseases, such as diabetes and cardiovascular disease.

Synthesis Methods

N-cinnamylalanine is synthesized through a chemical reaction between cinnamic acid and L-alanine. The reaction is carried out in the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), which facilitates the coupling of the two molecules. The resulting product is purified through chromatography to obtain pure N-cinnamylalanine.

Scientific Research Applications

N-cinnamylalanine has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier. N-cinnamylalanine has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.

properties

Product Name

N-cinnamylalanine

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-[[(E)-3-phenylprop-2-enyl]amino]propanoic acid

InChI

InChI=1S/C12H15NO2/c1-10(12(14)15)13-9-5-8-11-6-3-2-4-7-11/h2-8,10,13H,9H2,1H3,(H,14,15)/b8-5+

InChI Key

UGDJYVPCNYFVAO-VMPITWQZSA-N

Isomeric SMILES

CC(C(=O)O)NC/C=C/C1=CC=CC=C1

SMILES

CC(C(=O)O)NCC=CC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)NCC=CC1=CC=CC=C1

Origin of Product

United States

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